N-(3,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tetrazole ring and methoxy groups attached to a phenyl ring. Such compounds are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole ring is then coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)acetamide
- N-(3,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)propionamide
Uniqueness
N-(3,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both methoxy groups and a tetrazole ring. This combination of functional groups may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H15N5O3 |
---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H15N5O3/c1-23-14-7-6-12(9-15(14)24-2)18-16(22)11-4-3-5-13(8-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
InChI Key |
CCBFLSWGDZSZLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3)OC |
Origin of Product |
United States |
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